molecular formula C9H10N2O4 B11961562 2-amino-3,6-dimethyl-5-nitro-benzoic Acid

2-amino-3,6-dimethyl-5-nitro-benzoic Acid

Cat. No.: B11961562
M. Wt: 210.19 g/mol
InChI Key: PIPCHWSOJRYSKP-UHFFFAOYSA-N
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Description

2-amino-3,6-dimethyl-5-nitro-benzoic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,6-dimethyl-5-nitro-benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,6-dimethylbenzoic acid, followed by the introduction of an amino group through a substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,6-dimethyl-5-nitro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amino derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted benzoic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-amino-3,6-dimethyl-5-nitro-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-3,6-dimethyl-5-nitro-benzoic acid exerts its effects involves interactions with various molecular targets. The amino and nitro groups play a crucial role in its reactivity, allowing it to participate in different biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-nitrobenzoic acid
  • 3,6-dimethyl-2-nitrobenzoic acid
  • 2-amino-3,5-dimethylbenzoic acid

Uniqueness

2-amino-3,6-dimethyl-5-nitro-benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-amino-3,6-dimethyl-5-nitrobenzoic acid

InChI

InChI=1S/C9H10N2O4/c1-4-3-6(11(14)15)5(2)7(8(4)10)9(12)13/h3H,10H2,1-2H3,(H,12,13)

InChI Key

PIPCHWSOJRYSKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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